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Compound of Interest

Compound Name: 1H-imidazole-2-carbaldehyde

Cat. No.: B121022 Get Quote

A Spectroscopic Showdown: 1H-imidazole-2-
carbaldehyde vs. Its Oxime Derivative
For researchers, scientists, and drug development professionals, a precise understanding of a

molecule's structural characteristics is fundamental. This guide offers a detailed spectroscopic

comparison of 1H-imidazole-2-carbaldehyde and its oxime derivative, providing key

experimental data to elucidate the structural changes that occur upon conversion of the

aldehyde to an oxime.

The transformation of the aldehyde functional group in 1H-imidazole-2-carbaldehyde to an

oxime introduces significant changes to the molecule's electronic and conformational

properties. These modifications are readily observable through various spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible

(UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide presents a side-by-side

comparison of the spectroscopic data for these two compounds, supported by detailed

experimental protocols.

Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1H-imidazole-2-carbaldehyde and its oxime derivative.

¹H NMR Spectroscopic Data (DMSO-d₆)
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Compound
Chemical Shift (δ) ppm / Multiplicity /
Assignment

1H-imidazole-2-carbaldehyde
13.60 (s, 1H, NH), 9.63 (s, 1H, CHO), 7.50 (s,

1H, Im-H), 7.25 (s, 1H, Im-H)[1][2]

1H-imidazole-2-carbaldehyde oxime

Exists as a mixture of syn and anti isomers

(approx. 60:40 ratio)[1][3]. syn-isomer: ~12.1 (br

s, 1H, NOH), 8.10 (s, 1H, CH=N), ~7.15 (d, 1H,

Im-H), ~7.45 (d, 1H, Im-H)[1][2]. anti-isomer:

~11.5 (br s, 1H, NOH), ~8.10 (s, 1H, CH=N),

~7.15 (d, 1H, Im-H), ~7.45 (d, 1H, Im-H)[1]. The

imidazole NH proton resonates at ~13.0 ppm (br

s)[1].

¹³C NMR Spectroscopic Data (DMSO-d₆)
Compound Chemical Shift (δ) ppm / Assignment

1H-imidazole-2-carbaldehyde
180.0 (CHO), 145.5 (C2), 129.0 (C5), 123.5

(C4)[1]

1H-imidazole-2-carbaldehyde oxime

Due to the presence of syn and anti isomers,

the spectrum is more complex. Expected

signals: ~145.0 (C2), ~140.0 (C=NOH), ~128.0

(C5), ~122.0 (C4)[1]. A definitive list of chemical

shifts is not readily available in the literature[3].

Infrared (IR) Spectroscopic Data (cm⁻¹)
Compound

Key Absorption Bands (cm⁻¹) /
Assignment

1H-imidazole-2-carbaldehyde
~3100 (N-H stretch), ~1685 (C=O stretch,

aldehyde), ~1580 (C=N stretch, imidazole)[1]

1H-imidazole-2-carbaldehyde oxime

~3400 (O-H stretch), ~3100 (N-H stretch),

~1640 (C=N stretch, oxime), ~1580 (C=N

stretch, imidazole)[1]
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Mass Spectrometry (MS) Data
Compound Molecular Ion (m/z) / Key Fragments

1H-imidazole-2-carbaldehyde
M⁺ at m/z 96. Key fragments include [M-H]⁺

(m/z 95) and loss of CO (m/z 68)[1][4]

1H-imidazole-2-carbaldehyde oxime

M⁺ at m/z 111. Key fragments may include loss

of •OH (m/z 94) and further fragmentation of the

imidazole ring[1][3].

UV-Visible (UV-Vis) Spectroscopic Data
Compound λmax (nm)

1H-imidazole-2-carbaldehyde

Two broad absorption bands are observed

between 220-250 nm and 270-300 nm[5]. One

source reports a maximum absorption peak at

280 nm[6][7].

1H-imidazole-2-carbaldehyde oxime
Specific experimental UV-Vis data is not widely

published[8].

Experimental Protocols
Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.

Synthesis of 1H-imidazole-2-carbaldehyde Oxime
The synthesis of 1H-imidazole-2-carbaldehyde oxime can be achieved through the reaction of

1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base[9].

Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (1 equivalent) in ethanol[2].

Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.1

equivalents) and a base such as sodium acetate (1.1 equivalents) or sodium carbonate to

the solution[2][9][10].

Reaction: Stir the mixture at room temperature for 2-4 hours or reflux for 2 hours[2][10]. The

progress of the reaction can be monitored by thin-layer chromatography (TLC)[2].
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Workup: After the reaction is complete, evaporate the solvent under reduced pressure[2][10].

Purification: The resulting crude product can be purified by column chromatography on silica

gel or by TLC on silica gel to yield the pure oxime as a mixture of syn and anti isomers[2]

[10].

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer[2][3].

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube[1][3].

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds[3].

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, which typically

requires a larger number of scans compared to ¹H NMR[3].

Data Processing and Referencing: Process the spectra by applying a Fourier transform,

phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual

solvent peak as a secondary reference[1][3].

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with an

attenuated total reflectance (ATR) accessory[2][3].

Background Spectrum: Record a background spectrum of the empty ATR crystal to account

for atmospheric CO₂ and H₂O[3].

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring good contact[3].

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at

a resolution of 4 cm⁻¹. The usual spectral range is 4000-400 cm⁻¹[3].
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Data Processing: The final IR spectrum is produced by automatic subtraction of the

background spectrum from the sample spectrum[3].

Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with

potassium bromide and pressing it into a thin pellet[1].

Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer, commonly using electron ionization (EI) at

70 eV[2][3].

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct

insertion probe or through a gas chromatograph (GC-MS)[1][3].

Ionization: In the EI source, the sample molecules are bombarded with high-energy

electrons, causing ionization and fragmentation[3].

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight)[3].

UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are measured on a double-beam spectrophotometer[2].

Sample Preparation: Prepare solutions of the compounds in a suitable solvent, such as

ethanol, at a concentration of approximately 10⁻⁵ M[2].

Spectrum Acquisition: Record the spectra in a quartz cuvette with a 1 cm path length over a

wavelength range of 200-400 nm[2].

Visualization of the Spectroscopic Comparison
Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 1H-
imidazole-2-carbaldehyde and its oxime derivative.
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Caption: Workflow for the synthesis and comparative spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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